

Paxalisib for Pediatric Brain Tumors: A Technical Review of Preclinical Data

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Compound of Interest

Compound Name: Paxalisib

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Introduction

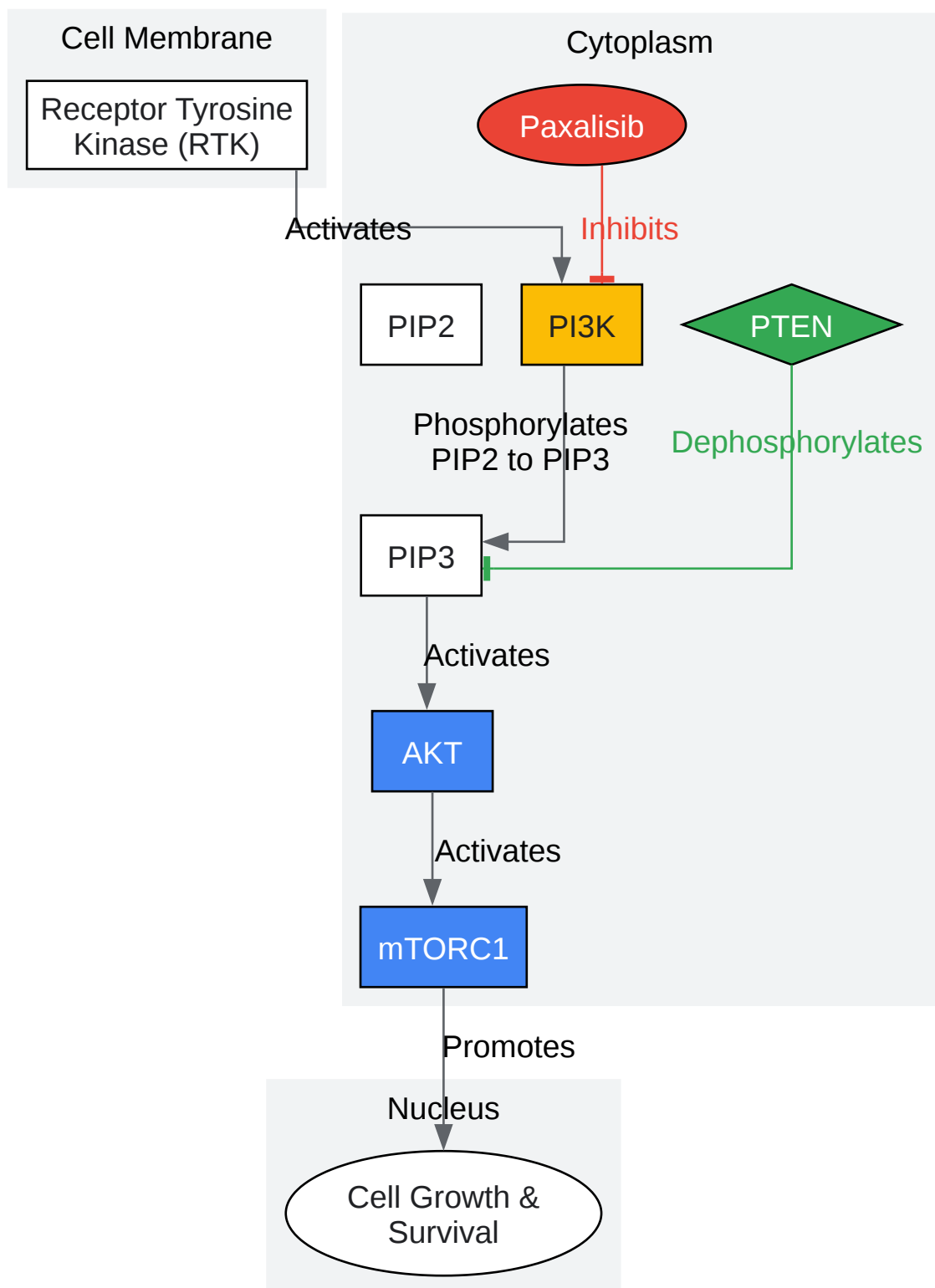
Paxalisib (formerly GDC-0084) is an investigational, brain-penetrant, small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways.[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent oncogenic driver in a multitude of cancers, including over 85% of glioblastomas.[4][5] In pediatric brain tumors, particularly aggressive subtypes like Atypical Teratoid/Rhabdoid Tumors (AT/RT) and Diffuse Midline Gliomas (DMG), including Diffuse Intrinsic Pontine Glioma (DIPG), this pathway is often constitutively active, making it a prime therapeutic target.[4][6][7]

Paxalisib's defining characteristic is its ability to effectively cross the blood-brain barrier, a significant hurdle that limits the efficacy of many systemic cancer therapies in treating central nervous system malignancies.[2][5][8] This attribute makes it a promising agent for these difficult-to-treat childhood cancers. This document provides a detailed overview of the core preclinical data for **paxalisib** in pediatric brain tumor models, focusing on quantitative outcomes, experimental methodologies, and the underlying molecular pathways.

Mechanism of Action: PI3K/Akt/mTOR Inhibition

Paxalisib functions by specifically inhibiting class I PI3K, which in turn prevents the activation of the downstream PI3K/AKT/mTOR signaling pathway.[3] This inhibition blocks the phosphorylation of Akt and subsequent activation of mTOR, leading to a reduction in tumor cell growth and survival.[2][8] The U.S. Food and Drug Administration (FDA) has recognized its

potential by granting Rare Pediatric Disease Designation (RPDD) and Orphan Drug Designation for both DIPG and AT/RT.[1][9][10][11]



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Caption: Paxalisib inhibits the PI3K/Akt/mTOR signaling pathway.

Preclinical Efficacy in Atypical Teratoid/Rhabdoid Tumors (AT/RT)

AT/RTs are among the most common and aggressive malignant brain tumors in infants, with limited effective treatment options.[6] Preclinical studies have demonstrated the potential of **paxalisib** as both a monotherapy and in combination regimens.

Quantitative Data: AT/RT Models

Model Type	Treatment	Key Finding	Statistical Significance	Reference
Orthotopic Xenograft	Paxalisib Monotherapy	Extended median survival from 40 to 54 days	p=0.001 (log-rank test)	[6]
In Vitro	Paxalisib + Mirdametinib (MEK Inhibitor)	Synergistic reduction in AT/RT growth and viability	Bliss synergy score: 16.77	[6]

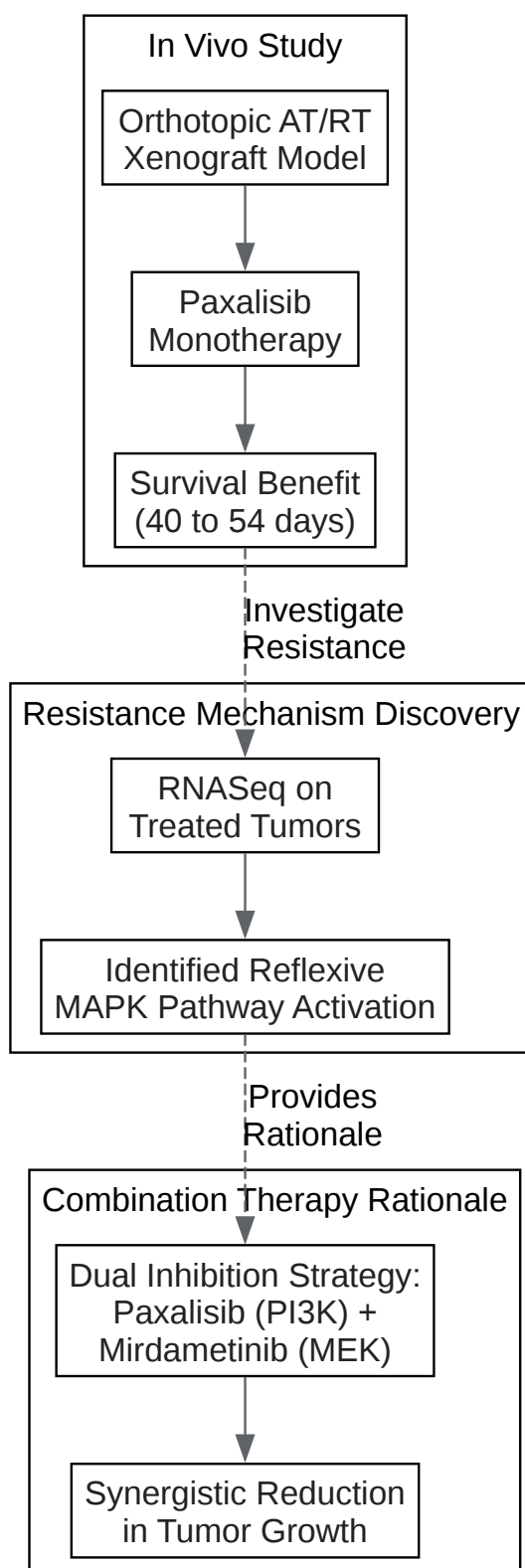
Experimental Protocols

- **Orthotopic Xenograft Model:** Human AT/RT cells were surgically implanted into the brains of immunodeficient mice. Tumor growth was monitored, and mice were treated with **paxalisib**. Survival was the primary endpoint, with statistical analysis performed using the log-rank test. [6]
- **RNA Sequencing (RNASeq):** To understand mechanisms of resistance, RNA was extracted from tumor tissue after **paxalisib** treatment. Subsequent sequencing and KEGG pathway analysis identified the reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway.[6]
- **Western Blot Analysis:** Protein lysates from treated cells were used to determine the levels of key proteins. This method confirmed that the combination of **paxalisib** and mirdametinib

induced high levels of apoptosis and cell senescence, as evidenced by changes in cPARP, pRB, P21, and P16 levels.[6]

Resistance Pathway and Combination Strategy

RNASeq analysis revealed that inhibiting the PI3K pathway with **paxalisib** led to a compensatory activation of the MAPK pathway, a known parallel signaling cascade that also promotes cell growth and survival. This finding provided a strong rationale for dual inhibition.



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Caption: Experimental workflow for **paxalisib** in AT/RT models.

The combination of **paxalisib** with the MEK inhibitor mirdametinib demonstrated significant synergy, effectively targeting both pathways to reduce AT/RT growth and viability.[6]

Preclinical Efficacy in Diffuse Midline Glioma (DMG) / DIPG

DMG, including the brainstem-located DIPG, are universally fatal childhood malignancies with no effective approved therapies.[12] The PI3K pathway is a key dependency in these tumors.[4][7]

Quantitative Data: DIPG Models

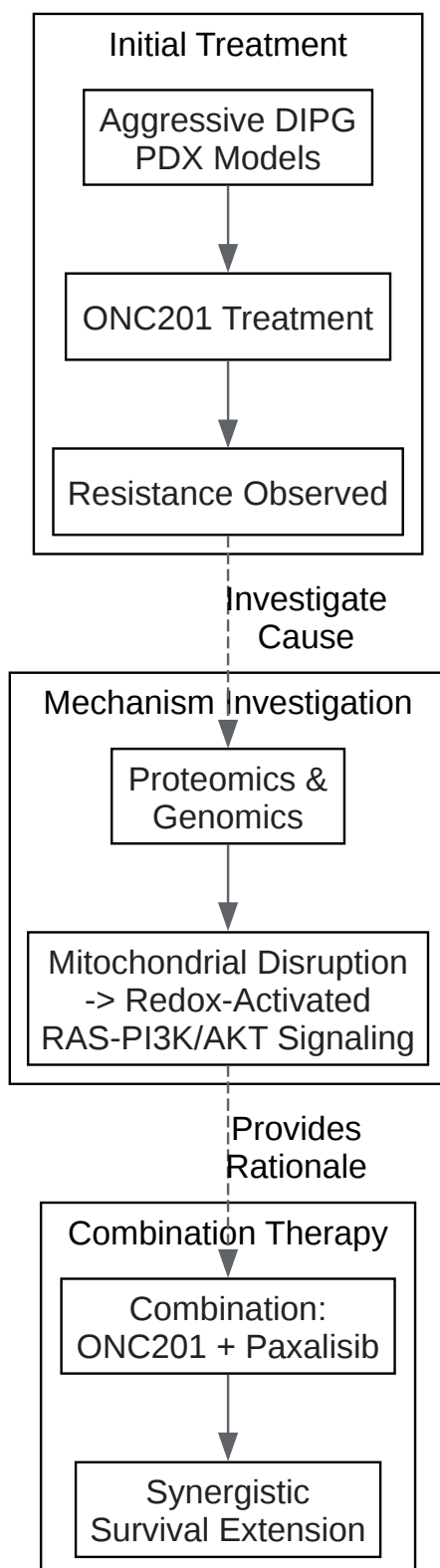
Model Type	Treatment	Key Finding	Reference
DIPG PDX Model (SU-DIPG-VI)	Paxalisib + ONC201	Synergistically extended survival from 73 to 100 days (37% increase)	[12][13][14]
DIPG PDX Model (SF8626)	Paxalisib + ONC201	Synergistically extended survival from 36 to 43 days (19% increase)	[12][13][14]

Experimental Protocols

- **Patient-Derived Xenograft (PDX) Models:** Two aggressive autopsy-derived DIPG models, SU-DIPG-VI and SF8626, were utilized. These models involve implanting patient tumor tissue into immunodeficient mice to create a system that more closely mimics human disease.[12]
- **Pharmacological Studies:** The brain-penetrant small molecule ONC201 was initially tested, but resistance was observed.[12]
- **Proteomic and Genomic Analysis:** Comprehensive analysis of the treated tumors revealed that mitochondrial disruption caused by ONC201 led to a redox-activated RAS-PI3K/AKT signaling, creating a dependency that could be exploited.[12] This finding provided the rationale for combining ONC201 with a PI3K/AKT inhibitor.

Combination Strategy in DIPG

The preclinical work demonstrated that while ONC201 has activity in DIPG, it also induces a resistance mechanism through the PI3K/AKT pathway. The addition of **paxalisib** effectively counteracted this signaling, leading to synergistic survival benefits in highly aggressive DIPG models.^[12]^[13] This preclinical evidence supported the initiation of a Phase II clinical trial (PNOC022) evaluating the combination of **paxalisib** and ONC201 in children with DMG.^[13]



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Caption: Logic for combining **paxalisib** with ONC201 in DIPG.

Pediatric Pharmacokinetics

A first-in-pediatrics Phase I study (NCT03696355) was conducted to establish the safety and maximum tolerated dose (MTD) of **paxalisib** in children with newly diagnosed DIPG or other DMGs.[\[15\]](#)[\[16\]](#)

Quantitative Pharmacokinetic Data

Dose Level	AUC0-48h (hr·ng/mL)	Mean Half-Life (hr)	Finding	Reference
27 mg/m ²	3399 ± 1301	20.6 ± 9.1	Established as the pediatric MTD	[16]
35 mg/m ²	4462 ± 2868	20.6 ± 9.1	Exceeded MTD (Dose-limiting toxicities observed)	[16]

Experimental Protocol: Phase I Study

- Study Design: A rolling-6 dose-escalation design was used to evaluate the safety and pharmacokinetic properties of once-daily oral **paxalisib** following focal radiotherapy.[\[16\]](#)
- Patient Population: Children with newly diagnosed DIPG and histone H3 K27M-mutant DMG.[\[16\]](#)
- Pharmacokinetic Analysis: Non-compartmental plasma PK analyses were performed on samples collected on days 1-3 of the first cycle (single-dose) and on day 28 (steady-state).[\[16\]](#)
- Key Outcome: The pediatric MTD was established at 27 mg/m², which is roughly 80% of the adult MTD. The safety profile was comparable to that observed in adults, with the most common grade 3 or 4 adverse events being rash, neutropenia, and hyperglycemia.[\[16\]](#)

Conclusion

Preclinical data provide a robust rationale for the clinical investigation of **paxalisib** in pediatric brain tumors. In AT/RT models, **paxalisib** monotherapy extends survival, and combination with a MEK inhibitor synergistically overcomes a key resistance pathway.[6] In aggressive DIPG models, **paxalisib** synergizes with ONC201 to significantly prolong survival by counteracting a treatment-induced activation of the PI3K pathway.[12][13] Pharmacokinetic studies have successfully established a pediatric maximum tolerated dose, demonstrating a safety profile consistent with that in adults.[16] These foundational preclinical findings have paved the way for ongoing clinical trials that aim to translate this promising scientific evidence into meaningful therapeutic advances for children with these devastating diseases.

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